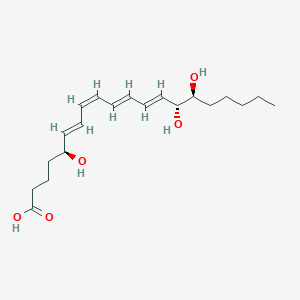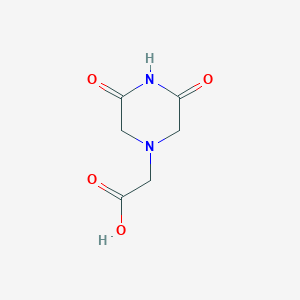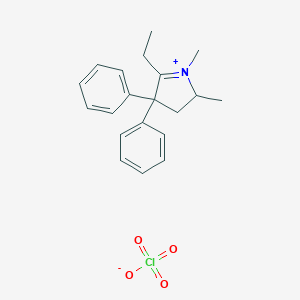
Ethyl (2,4-dimethyloxazol-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2,4-dimethyloxazol-5-yl)carbamate, commonly known as ethoxycarbonyloxime or simply EOC, is a chemical compound that has been widely used in scientific research for its unique properties. EOC is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain. This makes it a valuable tool for studying the role of acetylcholine in various physiological and pathological processes. In
作用機序
EOC acts as a reversible inhibitor of acetylcholinesterase, binding to the enzyme's active site and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can result in increased cholinergic activity. The exact mechanism of action of EOC is still being studied, but it is believed to involve the formation of a covalent bond between EOC and the enzyme's active site.
生化学的および生理学的効果
The biochemical and physiological effects of EOC are primarily related to its inhibition of acetylcholinesterase. This can lead to increased cholinergic activity, which can have a variety of effects on the body. For example, increased cholinergic activity in the brain can lead to improved cognitive function, while increased cholinergic activity in the cardiovascular system can lead to decreased heart rate and blood pressure.
実験室実験の利点と制限
The primary advantage of using EOC in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine on various physiological and pathological processes in a controlled environment. However, there are also limitations to using EOC. For example, its potency can make it difficult to control the degree of inhibition, and its effects may be influenced by factors such as pH and temperature.
将来の方向性
There are many potential future directions for research involving EOC. One area of interest is the development of new drugs that target acetylcholinesterase, based on the structure of EOC. Another area of interest is the study of the effects of EOC on other neurotransmitters and enzymes, to better understand its mechanism of action. Additionally, EOC could be used in combination with other drugs to study their interactions and potential synergistic effects.
合成法
EOC can be synthesized by reacting ethyl chloroformate with 2,4-dimethyloxazole-5-amine in the presence of sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to yield EOC in high purity. This synthesis method has been well-established and has been used to produce EOC for research purposes for many years.
科学的研究の応用
EOC has been extensively used in scientific research as an acetylcholinesterase inhibitor. It has been used to study the role of acetylcholine in various physiological and pathological processes, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis. EOC has also been used to study the effects of acetylcholine on the cardiovascular system, respiratory system, and gastrointestinal system.
特性
CAS番号 |
132334-50-0 |
|---|---|
製品名 |
Ethyl (2,4-dimethyloxazol-5-yl)carbamate |
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC名 |
ethyl N-(2,4-dimethyl-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)10-7-5(2)9-6(3)13-7/h4H2,1-3H3,(H,10,11) |
InChIキー |
YNSAFEHXWGDMBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(N=C(O1)C)C |
正規SMILES |
CCOC(=O)NC1=C(N=C(O1)C)C |
同義語 |
Carbamic acid, (2,4-dimethyl-5-oxazolyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



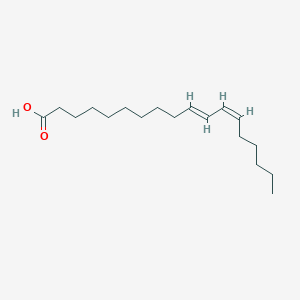
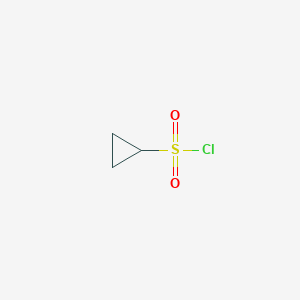
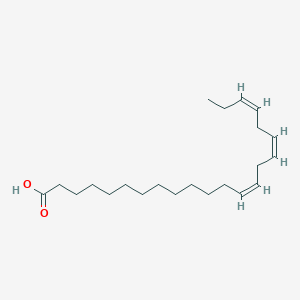
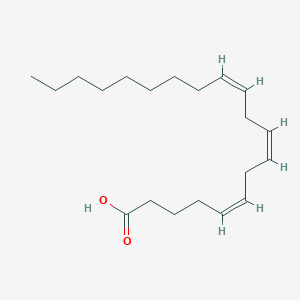
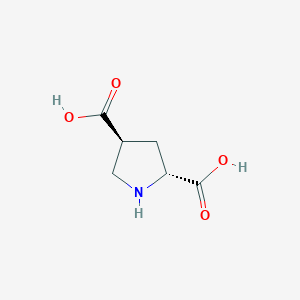
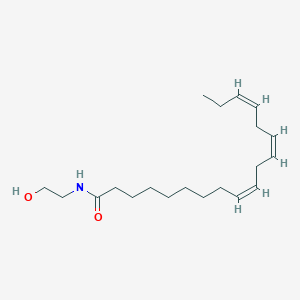
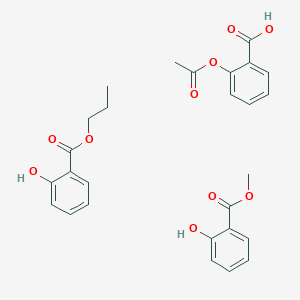
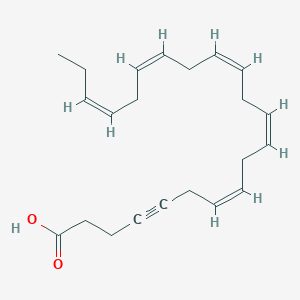
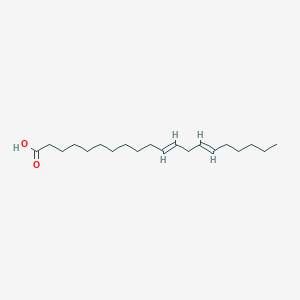
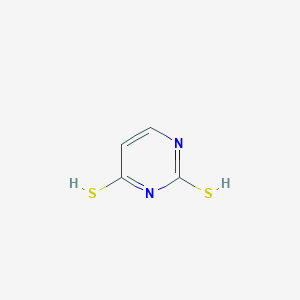
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
